molecular formula C19H15Cl2NO4 B12520044 [1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid CAS No. 807614-98-8

[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid

Cat. No.: B12520044
CAS No.: 807614-98-8
M. Wt: 392.2 g/mol
InChI Key: HZLMDYYXIQYXFT-UHFFFAOYSA-N
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Description

[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

GW405833 is primarily recognized as a selective cannabinoid receptor type 2 (CB2) partial agonist. It exhibits high affinity for CB2 receptors with an effective concentration (EC50) of 0.65 nM and a maximum inhibition of 44.6% in functional assays. The compound displays approximately 1200-fold selectivity over the cannabinoid receptor type 1 (CB1), making it an interesting candidate for therapeutic applications without the central nervous system (CNS) side effects commonly associated with CB1 agonists .

Antihyperalgesic Effects

Research indicates that GW405833 produces significant antihyperalgesic effects in various rodent models of pain. Its ability to selectively activate CB2 receptors suggests potential applications in managing inflammatory and neuropathic pain without the psychoactive effects associated with traditional cannabinoids .

Pain Management

Due to its selective action on CB2 receptors, GW405833 is being investigated as a potential treatment for chronic pain conditions, including inflammatory pain and neuropathic pain syndromes. Its efficacy in rodent models suggests that it may provide relief for patients suffering from these conditions while minimizing adverse effects .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to GW405833. For instance, derivatives of indole-based compounds have shown promising results against various cancer cell lines, including human colorectal carcinoma and breast adenocarcinoma. The mechanism of action appears to involve modulation of cellular signaling pathways associated with tumor growth and survival .

Synthesis and Optimization

The synthesis of GW405833 has been optimized through various chemical pathways to enhance its potency and selectivity. The methodologies employed include modifications to the indole structure and the introduction of substituents that improve binding affinity to CB2 receptors while maintaining low toxicity profiles .

Case Study: Pain Models

In a series of experiments involving inflammatory pain models in rodents, GW405833 demonstrated a significant reduction in pain responses compared to control groups receiving no treatment or treatments with non-selective cannabinoid agonists. The results support its potential as a safer alternative for chronic pain management .

Case Study: Antitumor Efficacy

Another study evaluated the antitumor activity of GW405833 derivatives against human cancer cell lines using MTT assays. The findings revealed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics, suggesting their potential use in cancer therapy .

Mechanism of Action

The mechanism of action of [1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact mechanism would depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar compounds to [1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid include other indole derivatives such as indole-3-acetic acid and 5-methoxyindole-2-carboxylic acid. These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Biological Activity

[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid, also known as 3,4-Dichloroindometacin, is a compound of considerable interest due to its potential biological activities, particularly in the contexts of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C19H15Cl2NO4
  • Molecular Weight : 392.23 g/mol
  • CAS Number : 807614-98-8

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects, particularly as a derivative of indometacin, a well-known non-steroidal anti-inflammatory drug (NSAID). Research indicates that the introduction of the dichlorobenzoyl group enhances its efficacy against inflammatory pathways.

Table 1: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Reference
Indometacin0.52
This compound0.35

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
Human Colorectal Carcinoma (HCT-116)7.9
Human Breast Adenocarcinoma (MCF-7)6.1
Human Liver Carcinoma (HepG2)8.5
Human Lung Carcinoma (A549)9.0

The proposed mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis. This action is crucial in mediating inflammation and pain relief.

Enzymatic Assays

In vitro studies utilizing human cancer cell lines have shown that the compound induces apoptosis through upregulation of pro-apoptotic proteins such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.

Table 3: Apoptotic Pathway Activation

ProteinExpression Change (Fold Increase)Reference
Caspase-37
Bcl-2Decreased

Case Study 1: Antifungal Activity

In addition to its anti-inflammatory and anticancer properties, this compound has shown antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antifungal agents.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay conducted on human fetal lung fibroblast cells (MRC-5) indicated that while the compound is effective against cancer cells, it exhibits a favorable safety profile with an IC50 value higher than that of standard chemotherapeutics.

Table 4: Cytotoxicity Profile

CompoundIC50 (µM)Reference
Standard Chemotherapeutic (e.g., Ketoconazole)69.1
This compound>100

Properties

CAS No.

807614-98-8

Molecular Formula

C19H15Cl2NO4

Molecular Weight

392.2 g/mol

IUPAC Name

2-[1-(2,3-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid

InChI

InChI=1S/C19H15Cl2NO4/c1-10-13(9-17(23)24)14-8-11(26-2)6-7-16(14)22(10)19(25)12-4-3-5-15(20)18(12)21/h3-8H,9H2,1-2H3,(H,23,24)

InChI Key

HZLMDYYXIQYXFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CC(=O)O

Origin of Product

United States

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